PROTAC BET degrader-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Degradador BET PROTAC-2 es una quimera de direccionamiento de proteólisis (PROTAC) diseñada para degradar selectivamente las proteínas del dominio bromodominio y extra-terminal (BET). Las proteínas BET participan en la regulación de la expresión génica y están implicadas en diversas enfermedades, incluido el cáncer. El Degradador BET PROTAC-2 logra su función reclutando una ligasa de ubiquitina E3 a la proteína diana BET, lo que lleva a su ubiquitinación y posterior degradación por el proteasoma .

Mecanismo De Acción

El Degradador BET PROTAC-2 ejerce sus efectos a través de un mecanismo de tipo catalítico. Forma un complejo ternario con la proteína diana BET y una ligasa de ubiquitina E3, lo que lleva a la ubiquitinación y posterior degradación de la proteína BET por el proteasoma. Este mecanismo impulsado por eventos permite la degradación selectiva y eficiente de la proteína diana .

Análisis Bioquímico

Biochemical Properties

PROTAC BET Degrader-2 is a potent degrader of BET proteins, with an IC50 value of 9.6 nM in cell growth inhibition in the RS4;11 cells . It works by connecting ligands for Cereblon, an E3 ubiquitin ligase, and BET, the target protein . This forms a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .

Cellular Effects

In cellular contexts, this compound has shown to inhibit cell growth in RS4;11 cells, a human B-cell leukemia cell line . It achieves this by degrading BET proteins, which are known to play crucial roles in cell proliferation and survival . The degradation of these proteins can lead to cell growth inhibition and even tumor regression .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a ternary complex with the target protein (BET) and an E3 ubiquitin ligase (Cereblon) . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process is cyclic and catalytic, allowing for the degradation of multiple target protein molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to effectively degrade all BET-BRD proteins at concentrations as low as 30 pM within a few hours of treatment in the RS4;11 leukemia cell line . This suggests that the compound is stable and effective over time, with the potential for long-term effects on cellular function.

Metabolic Pathways

The compound forms a ternary complex with the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Transport and Distribution

Protacs are designed to be cell-permeable, allowing them to enter cells and induce the degradation of target proteins .

Subcellular Localization

The effectiveness of PROTACs can be influenced by the subcellular localization of the target protein

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El Degradador BET PROTAC-2 se sintetiza conectando ligandos para Cereblon y proteínas BET a través de un enlace. La síntesis implica múltiples pasos, incluida la preparación de los ligandos individuales y el enlace, seguidos de su conjugación para formar la molécula PROTAC final. Las condiciones de reacción generalmente implican el uso de disolventes orgánicos, como el dimetilsulfóxido (DMSO), y pueden requerir temperaturas y niveles de pH específicos para garantizar un rendimiento y pureza óptimos .

Métodos de Producción Industrial

La producción industrial del Degradador BET PROTAC-2 sigue rutas de síntesis similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Se utilizan técnicas avanzadas, como la cromatografía líquida de alta resolución (HPLC), para la purificación. El producto final generalmente se almacena bajo nitrógeno a -20 °C para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Degradador BET PROTAC-2 se somete a diversas reacciones químicas, que incluyen:

Ubiquitinación: La reacción principal donde el PROTAC recluta una ligasa de ubiquitina E3 a la proteína diana BET, lo que lleva a su ubiquitinación.

Degradación proteasómica: Después de la ubiquitinación, la proteína diana es reconocida y degradada por el proteasoma

Reactivos y Condiciones Comunes

Reactivos: Los reactivos comunes incluyen los ligandos para Cereblon y las proteínas BET, disolventes orgánicos como el DMSO y catalizadores para facilitar las reacciones de conjugación.

Condiciones: Las condiciones óptimas incluyen temperaturas controladas, niveles de pH específicos y el uso de atmósferas inertes para evitar la degradación de los intermediarios sensibles

Productos Principales

El producto principal de estas reacciones es la proteína BET degradada, que se descompone en péptidos y aminoácidos más pequeños por el proteasoma .

Aplicaciones Científicas De Investigación

El Degradador BET PROTAC-2 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Terapia contra el cáncer: Se utiliza para degradar selectivamente las proteínas BET, que están implicadas en varios cánceres, lo que lleva a la inhibición del crecimiento de las células cancerosas y la regresión tumoral

Investigación Epigenética: Al dirigirse a las proteínas BET, el Degradador BET PROTAC-2 ayuda a estudiar el papel de estas proteínas en la expresión génica y la regulación epigenética.

Desarrollo de fármacos: Sirve como compuesto modelo para desarrollar nuevos PROTAC que se dirijan a otras proteínas relacionadas con enfermedades

Comparación Con Compuestos Similares

Compuestos Similares

ARV-825: Otro PROTAC que se dirige a las proteínas BET, pero con diferentes ligandos y estructura de enlace.

dBET1: Un PROTAC que también se dirige a las proteínas BET pero utiliza una ligasa E3 diferente.

Singularidad

El Degradador BET PROTAC-2 es único debido a su alta potencia y selectividad para las proteínas BET, con un valor IC50 de 9,6 nM en ensayos de inhibición del crecimiento celular. Ha mostrado una eficacia significativa en la obtención de regresión tumoral en modelos preclínicos .

Propiedades

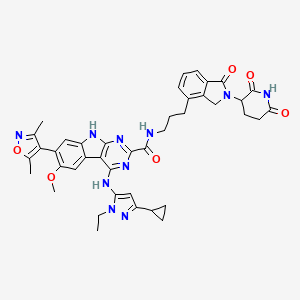

IUPAC Name |

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42N10O6/c1-5-51-32(18-28(48-51)23-11-12-23)44-37-35-25-17-31(56-4)26(34-20(2)49-57-21(34)3)16-29(25)43-36(35)46-38(47-37)40(54)42-15-7-9-22-8-6-10-24-27(22)19-50(41(24)55)30-13-14-33(52)45-39(30)53/h6,8,10,16-18,23,30H,5,7,9,11-15,19H2,1-4H3,(H,42,54)(H,45,52,53)(H2,43,44,46,47) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCUEUQTTCOYPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42N10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2804673.png)

![3-(4-methoxybenzyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2804674.png)

![ethyl 2-{2-[(5-{[(3,5-dimethoxyphenyl)formamido]methyl}-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2804676.png)

![4-[(4-Bromo-2-chlorophenoxy)methyl]benzoic acid](/img/structure/B2804677.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-2-carboxylic acid](/img/structure/B2804679.png)

![N-(2-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2804682.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2804684.png)

![N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2804689.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2804692.png)

![METHYL 6-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-ETHOXYPHENYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2804693.png)

![N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2804694.png)

![N-{2-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2804695.png)